

Commercial Sources and Technical Guide for Bis-PEG15-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis-PEG15-acid**

Cat. No.: **B1192367**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-PEG15-acid**, a homobifunctional polyethylene glycol (PEG) linker, including its commercial sources, key technical data, and detailed experimental protocols for its application in bioconjugation and drug development.

Introduction to Bis-PEG15-acid

Bis-PEG15-acid is a discrete PEG (dPEG®) linker featuring a chain of 15 ethylene glycol units terminated at both ends by a carboxylic acid group.^{[1][2]} This homobifunctional structure allows for the covalent conjugation of two molecules possessing primary or secondary amine groups, forming stable amide bonds.^{[1][2]} The hydrophilic nature of the PEG backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a crucial attribute for biological applications.^{[3][4]} Its defined length provides a precise spacer between the conjugated molecules, which is critical for optimizing steric hindrance and biological activity.^[5]

The terminal carboxylic acids require activation, typically with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a more reactive species that readily couples with amines.^{[1][2][6][7]} This linker is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[8][9][10]} In PROTACs, the linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to the degradation of the target protein.^{[3][11][12]} The

length and flexibility of the PEG linker are critical factors influencing the stability and efficacy of the final conjugate.[3][13]

Commercial Sources and Suppliers

Bis-PEG15-acid is available from several commercial suppliers. The following table summarizes the key information for procurement.

Supplier	Catalog Number	Purity	Available Quantities
BroadPharm	BP-24024	≥98%	100 mg, 500 mg, 1 g
AxisPharm	AP11299	≥95%	100 mg, 500 mg, 1 g
Aladdin Scientific	B596345	≥98%	500 mg
MedchemExpress	HY-126891 (similar structure)	Not specified	100 mg, 500 mg
TargetMol	T17620	Not specified	100 mg, 500 mg

Technical Data

The following table outlines the key technical specifications for **Bis-PEG15-acid**.

Property	Value
Chemical Name	4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioic acid
Molecular Formula	C ₃₄ H ₆₆ O ₁₉
Molecular Weight	778.88 g/mol
CAS Number	51178-68-8
Appearance	Oil or viscous liquid
Solubility	Soluble in water, DMSO, DMF
Storage	-20°C

Experimental Protocols

While specific, detailed protocols for **Bis-PEG15-acid** are not readily available in the public domain, the following are representative experimental procedures for the use of homobifunctional dicarboxylic acid PEG linkers in bioconjugation. These can be adapted for **Bis-PEG15-acid**.

Activation of Bis-PEG-acid and Conjugation to an Amine-Containing Molecule (e.g., Protein)

This protocol describes the activation of the carboxylic acid groups of a Bis-PEG-acid linker using EDC and NHS, followed by conjugation to a protein.[\[14\]](#)

Materials:

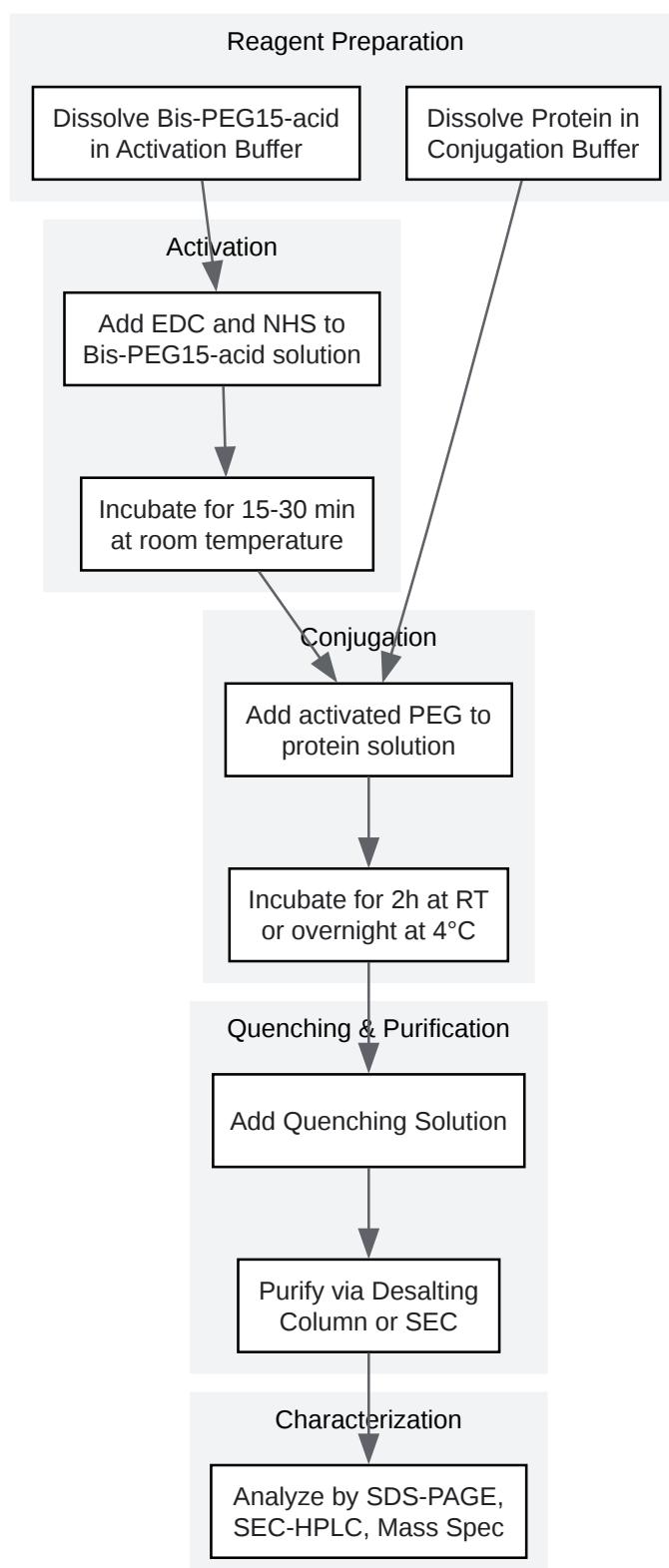
- **Bis-PEG15-acid**
- Amine-containing protein
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column
- Reaction vessels
- Stirring equipment

Procedure:

- Preparation of Reagents:

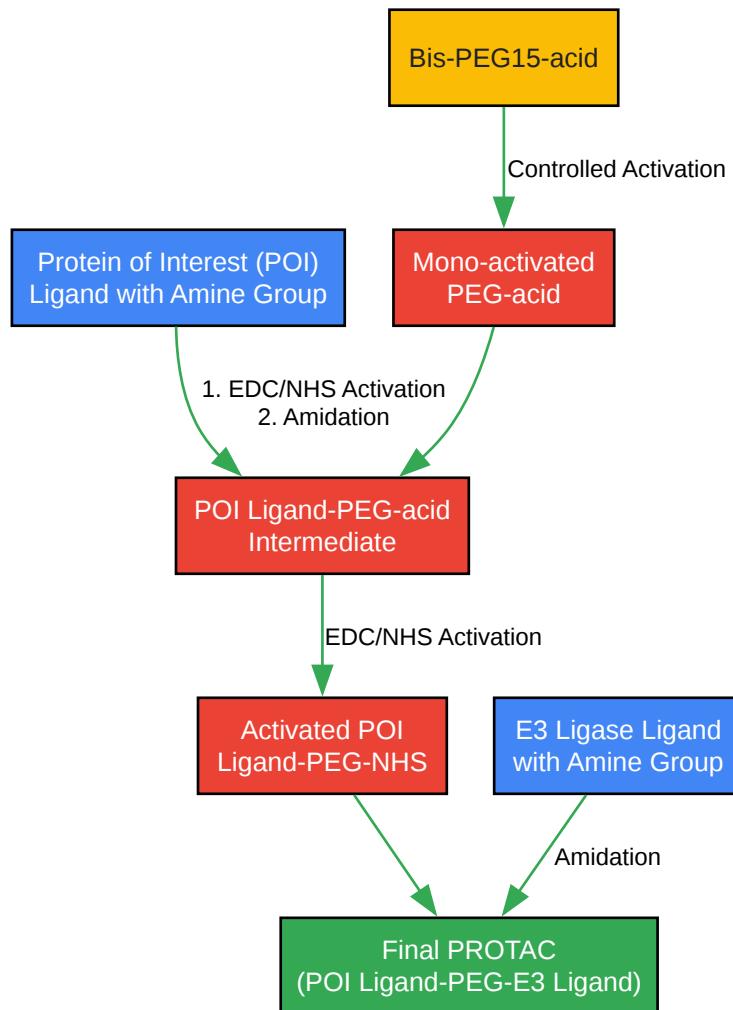
- Dissolve the amine-containing protein in Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).
- Dissolve **Bis-PEG15-acid** in the Activation Buffer.
- Activation of **Bis-PEG15-acid**:
 - In a separate reaction tube, add the desired molar amount of **Bis-PEG15-acid**.
 - Add a 2-5 fold molar excess of both EDC and NHS to the **Bis-PEG15-acid** solution.
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.
- Conjugation to Protein:
 - Immediately add the activated **Bis-PEG15-acid** solution to the protein solution. The final pH of the reaction mixture should be maintained between 7.2 and 7.5 for efficient conjugation to primary amines.
 - The molar ratio of the activated PEG linker to the protein should be optimized based on the desired degree of labeling. A starting point could be a 10-20 fold molar excess of the linker.[\[15\]](#)
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove the excess PEG linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

- Alternative purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be employed for higher purity.[16]


Characterization of the PEGylated Conjugate

The success of the conjugation can be assessed using various analytical techniques:

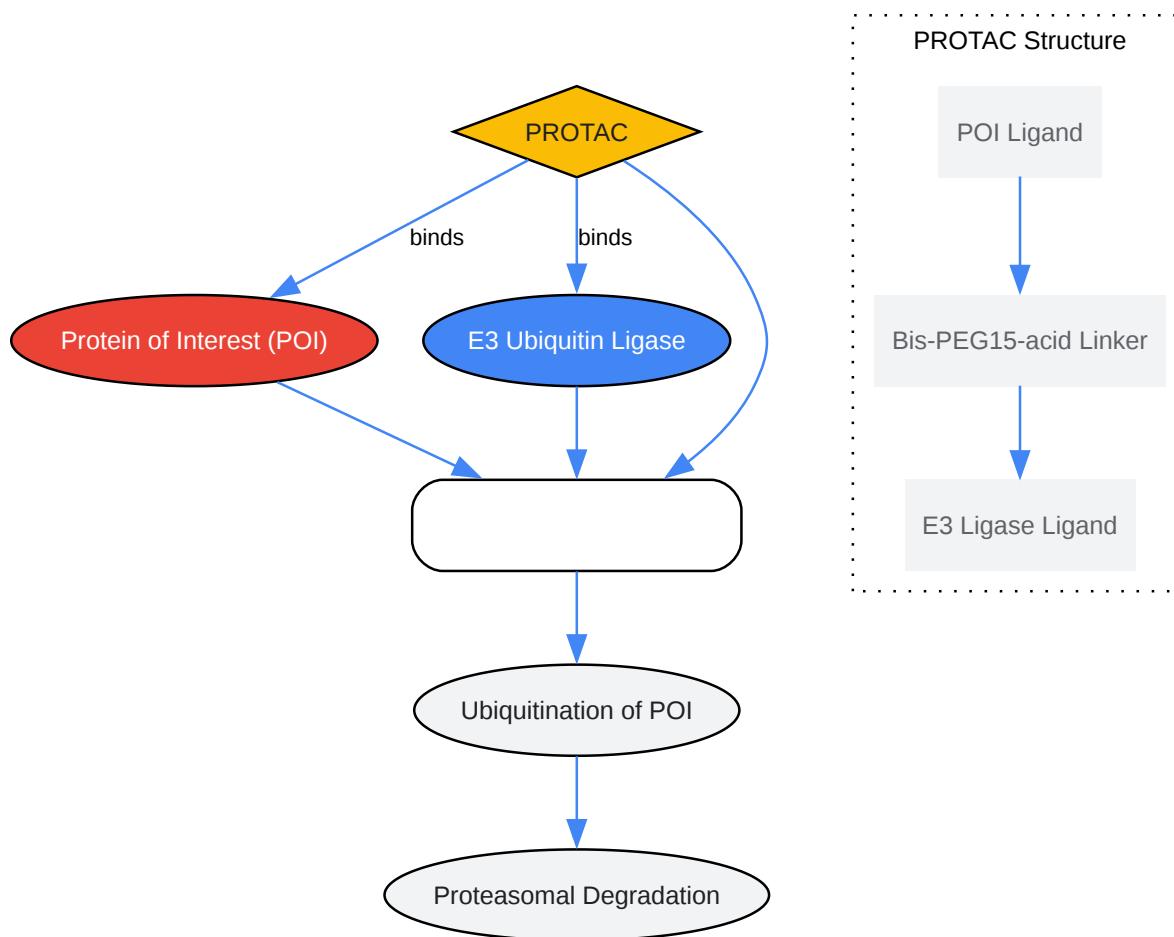
- SDS-PAGE: A shift in the apparent molecular weight of the protein band compared to the unmodified protein indicates successful PEGylation.[14]
- Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[16]
- Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached PEG linkers.


Visualizations

Experimental Workflow for Protein Conjugation

[Click to download full resolution via product page](#)

Caption: Workflow for protein conjugation with **Bis-PEG15-acid**.


Logical Relationship in PROTAC Assembly

[Click to download full resolution via product page](#)

Caption: Stepwise assembly of a PROTAC using **Bis-PEG15-acid**.

Role of Bis-PEG15-acid in Ternary Complex Formation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis-PEG15-acid, CAS 51178-68-8 | AxisPharm [axispharm.com]
- 2. Bis-PEG15-acid | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Bis-PEG15-acid | TargetMol [targetmol.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. ptc.bocsci.com [ptc.bocsci.com]
- 13. explorationpub.com [explorationpub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Sources and Technical Guide for Bis-PEG15-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192367#commercial-sources-and-suppliers-of-bis-peg15-acid\]](https://www.benchchem.com/product/b1192367#commercial-sources-and-suppliers-of-bis-peg15-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com